molecular formula C9H11ClF3NO B11869322 (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride

Cat. No.: B11869322
M. Wt: 241.64 g/mol
InChI Key: DNCUAEBPHZKGHO-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the intermediate, (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol.

    Conversion to Amine: The intermediate is then converted to the corresponding amine using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxyphenyl group contributes to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methoxyphenyl)ethylamine: A chiral amine with similar structural features but lacking the trifluoromethyl group.

    (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride: Another chiral amine with additional functional groups.

Uniqueness

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1

InChI Key

DNCUAEBPHZKGHO-QRPNPIFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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